molecular formula C14H16N4O B7512136 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone

Cat. No. B7512136
M. Wt: 256.30 g/mol
InChI Key: UNBUUBJERVNVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone, also known as MQT, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential use in the development of new drugs and therapeutic treatments.

Mechanism of Action

The mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has also been found to modulate the activity of ion channels, such as NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of enzyme activity, and the modulation of ion channel activity. In animal studies, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments include its high purity, low toxicity, and potential for use in the development of new drugs and therapeutic treatments. However, the limitations of using 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments include its limited solubility in water and its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone, including the identification of its specific targets and mechanisms of action, the optimization of its synthesis method for higher yields and purity, and the development of new drugs and therapeutic treatments based on its structure and activity. Additionally, more studies are needed to investigate the safety and efficacy of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in animal models and humans, which will be critical for its translation into clinical use.

Synthesis Methods

The synthesis of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone involves a multi-step process that includes the reaction of 6-methyl-3,4-dihydro-2H-quinoline with 1,2,4-triazole-1-yl-acetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in its pure form. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.

Scientific Research Applications

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been used in various scientific research applications, including drug discovery and development, neuropharmacology, and cancer research. In drug discovery, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been identified as a potential lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In neuropharmacology, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to have a modulatory effect on the glutamatergic system, which is involved in various neurological disorders. In cancer research, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for anticancer therapy.

properties

IUPAC Name

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-11-4-5-13-12(7-11)3-2-6-18(13)14(19)8-17-10-15-9-16-17/h4-5,7,9-10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBUUBJERVNVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.